N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
Overview
Description
N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C22H29NO7 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19440226 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications of Complex Organic Compounds: A General Overview
In the absence of specific information on "N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate," we can discuss the general scientific research applications of similar complex organic compounds to provide insight into how such substances might be utilized in research and development across various fields.
Analytical and Biochemical Research Complex organic compounds often serve as key subjects in analytical and biochemical research due to their unique properties and interactions with biological systems. For example, studies on analytical methods used in determining antioxidant activity highlight the importance of understanding the chemical reactions and kinetics processes involving characteristic colors or discolouration in solutions, which can be monitored by specific wavelength adsorption (I. Munteanu & C. Apetrei, 2021). Such research provides critical insights into the antioxidant capacities of complex compounds and their potential applications in food engineering, medicine, and pharmacy.
Pharmacological Studies Investigations into the pharmacodynamic and pharmacokinetic properties of compounds like propofol offer another example of how complex organic molecules are utilized in scientific research, particularly in developing and understanding new anesthetics and their applications in surgery and patient care (M. S. Langley & R. Heel, 1988). Such studies are crucial for the safe and effective use of pharmacological agents in clinical settings.
Environmental Impact Studies Research on the environmental fate of compounds like ethyl tert-butyl ether (ETBE) and its biodegradation and effects in soil and groundwater demonstrates the application of complex organic compounds in environmental science (S. Thornton et al., 2020). Understanding the degradation pathways and environmental impacts of such substances is essential for assessing risks and developing strategies for pollution mitigation and environmental protection.
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.C2H2O4/c1-22-14-7-12-21-13-15-23-16-17-24-20-11-6-5-10-19(20)18-8-3-2-4-9-18;3-1(4)2(5)6/h2-6,8-11,21H,7,12-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEMXCPFDYSILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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